An In-Depth Technical Guide to O,O-Dimethyl dithiophosphate (CAS 756-80-9)
An In-Depth Technical Guide to O,O-Dimethyl dithiophosphate (CAS 756-80-9)
Abstract: O,O-Dimethyl dithiophosphate (DMDTP) is a pivotal organophosphorus compound with the chemical formula (CH₃O)₂PS₂H.[1][2] While appearing as a colorless to light yellow liquid in its pure form, industrial grades may be darker with a distinct, unpleasant odor.[3][4] This guide provides a comprehensive technical overview of DMDTP, detailing its chemical and physical properties, synthesis, reactivity, and primary industrial applications. It further explores established analytical methodologies for its detection, delves into its toxicological profile and safety considerations, and discusses its environmental fate. This document is intended for researchers, chemists, and professionals in the agrochemical and mining industries who require a deep, functional understanding of this versatile chemical intermediate.
Physicochemical Properties
Understanding the fundamental properties of DMDTP is crucial for its safe handling, storage, and application. It is a flammable liquid and can be corrosive to metals.[4][5] Key quantitative data are summarized below for ease of reference.
Table 1: Physical and Chemical Properties of O,O-Dimethyl dithiophosphate
| Property | Value | Source(s) |
| CAS Number | 756-80-9 | [2][3] |
| Molecular Formula | C₂H₇O₂PS₂ | [2][3] |
| Molecular Weight | 158.18 g/mol | [1][2] |
| Appearance | Colorless liquid; industrial grades may be black/dark.[1][3] | [1][3] |
| Odor | Unpleasant odor | [3] |
| Density | ~1.29 g/cm³ | [3][6] |
| Boiling Point | 65 °C (decomposes) | [3] |
| Flash Point | 71.2 °C | [3][6] |
| Vapor Pressure | 1.33 hPa at 48.5 °C | [3] |
| Water Solubility | 226 g/L at 20 °C | [3] |
| Refractive Index | ~1.535 | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of DMDTP involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH).[7][8] This exothermic reaction produces DMDTP and hydrogen sulfide (H₂S) as a byproduct.[9]
Reaction: P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S[9]
The process requires careful temperature control to optimize yield and minimize the formation of unwanted byproducts such as methyl mercaptan and various neutral esters.[10] Industrial processes often utilize a solvent like toluene and may employ catalysts, such as pyridine, to improve reaction efficiency and product purity, achieving yields greater than 75%.[10][11] The hydrogen sulfide gas generated must be scrubbed, typically with an alkali solution, to comply with environmental and safety standards.[11]
Below is a generalized workflow for the industrial synthesis of DMDTP.
Caption: Generalized workflow for the synthesis of DMDTP.
Key Chemical Reactivity
The reactivity of DMDTP is centered around the dithiophosphate moiety [-PS₂H]. It is an acidic compound capable of reacting with bases to form stable salts, such as sodium, potassium, or ammonium salts.[9][10] This property is exploited in the synthesis of various downstream products.
-
Intermediate in Pesticide Synthesis: DMDTP is a crucial precursor in the production of major organophosphorus insecticides like Malathion and Dimethoate.[1][3][7] The synthesis of Malathion, for instance, involves the addition of DMDTP to diethyl maleate.[8][12]
-
Formation of Metal Complexes: DMDTP reacts with metal oxides and salts to form metal dithiophosphates.[9] Zinc dithiophosphates, for example, are widely used as anti-wear additives in lubricating oils.[9]
-
Oxidation: Oxidation of DMDTP can lead to the formation of disulfides, which are also chemically active compounds.[9]
Industrial and Research Applications
DMDTP's utility stems from its role as a versatile chemical intermediate.
Agrochemicals
The most significant application of DMDTP is as an intermediate in the manufacturing of organophosphate pesticides.[7][11] It serves as a foundational building block for insecticides such as Dimethoate, Malathion, and Phosmet, which are vital for crop protection worldwide.[1][13][14]
Mineral Processing (Flotation)
In the mining industry, dithiophosphates are used as collectors in the froth flotation process for the separation of sulfide minerals.[15] While they are generally less potent collectors for pyrite, they show good selectivity for copper, lead, and zinc sulfides, allowing for the separation of these valuable minerals from iron-containing ores.[15][16] Dithiophosphinates, a related class of compounds, are noted for having even higher selectivity than dithiophosphates in some applications.[17][18] DMDTP and its derivatives also possess some foaming properties, which can reduce the need for additional foaming agents in the flotation circuit.[15]
Biochemical Research
DMDTP is also recognized for its activity as an enzyme inhibitor, making it a useful tool in biochemical research for studying enzymatic pathways and functions.[7][19]
Analytical Methodologies
The accurate quantification of DMDTP and its metabolites is critical for environmental monitoring and human exposure assessment, as it is a common metabolite of several organophosphate pesticides.[13][20] Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most robust and widely used methods.[20][21]
Example Protocol: GC-MS Analysis of DMDTP in Urine
This protocol provides a representative workflow for the analysis of dialkylphosphate (DAP) metabolites, including DMDTP, in biological matrices. Derivatization is often required to enhance the volatility of these polar compounds for GC analysis.[20][22]
Objective: To quantify DMDTP levels in a urine sample using gas chromatography-mass spectrometry after derivatization.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Take 1 mL of urine and adjust the pH if necessary.
-
Pass the sample through a pre-conditioned solid-phase extraction (SPE) cartridge suitable for polar compounds.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes (including DMDTP) with 3 mL of acetonitrile.[20]
-
-
Derivatization:
-
To the eluate, add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), a common derivatizing agent.[20]
-
Allow the reaction to proceed at room temperature for 1 hour to form the PFB-ester of DMDTP.[20] This step increases the compound's volatility and improves its chromatographic properties.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph (e.g., Agilent 6890N) coupled with a Mass Spectrometer.[20]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[20]
-
Injector Temperature: 250°C.[20]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[20]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 280°C.[20]
-
-
Detection: Mass spectrometer operating in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Quantification:
-
Create a calibration curve using certified standards of derivatized DMDTP.
-
Calculate the concentration of DMDTP in the original sample based on the peak area relative to the calibration curve and an internal standard.
-
Toxicology and Safety
DMDTP is classified as a hazardous substance and requires careful handling.
-
Acute Toxicity: It is harmful if swallowed and fatal if inhaled.[4][5] The oral LD50 in rats is 694 mg/kg, and the inhalation LC50 in rats is 1700 mg/m³ over 4 hours.[4][13]
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[4][23]
-
Systemic Effects: It is suspected of damaging fertility or the unborn child.[4][24]
-
Mechanism of Toxicity: Unlike many of its parent organophosphate pesticides, DMDTP itself is not a potent acetylcholinesterase (AChE) inhibitor.[25][26] The toxicity of organophosphate pesticides is typically due to their metabolic activation to an oxon form (P=O), which is a strong AChE inhibitor.[26] DMDTP, having a P=S bond and a thiol leaving group, does not fit the structural requirements for potent AChE inhibition.[26]
Handling and Safety Precautions: Due to its toxicity and corrosivity, strict safety protocols must be followed.[11]
-
Work in a well-ventilated area, preferably a fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[5][11][24]
-
Store in tightly closed, corrosion-resistant containers in a cool, dry, and well-ventilated place away from heat and ignition sources.[3][5]
-
In case of spills, absorb with an inert material and dispose of as hazardous waste.[23]
Environmental Fate
DMDTP can enter the environment through wastewater from pesticide manufacturing facilities or as a degradation product of organophosphate pesticides in soil and water.[6][13]
-
Biodegradation: DMDTP is biodegradable by acclimated activated sludge, a process used in wastewater treatment.[6][13] Studies have shown that at an optimal pH of 6.5-7.0, activated sludge can degrade 500 mg/L of DMDTP within 7 hours.[13]
-
Aquatic Toxicity: The compound is classified as harmful to aquatic life with long-lasting effects.[4][5] Proper containment and treatment of industrial effluent are therefore essential to prevent environmental contamination.[13]
Conclusion
O,O-Dimethyl dithiophosphate is a chemical of significant industrial importance, primarily serving as a cornerstone for the synthesis of essential organophosphate pesticides and finding utility in mineral processing. Its well-defined chemical properties and reactivity make it a versatile intermediate. However, its hazardous nature necessitates stringent safety and handling protocols. A thorough understanding of its synthesis, applications, analytical detection, and toxicological profile, as presented in this guide, is imperative for its responsible and effective use in scientific and industrial settings.
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